Cas no 4196-98-9 (ethylene phthalate)
ethylene phthalate structure
Product Name:ethylene phthalate
ethylene phthalate Chemical and Physical Properties
Names and Identifiers
-
- ethylene phthalate
- 3,4-dihydro-2,5-benzodioxocine-1,6-dione
- NS00031075
- SENMPMXZMGNQAG-UHFFFAOYSA-N
- 2,5-Benzodioxocin-1,6-dione, 3,4-dihydro-
- EINECS 224-082-4
- SCHEMBL3733365
- DTXSID90194785
- 3,4-Dihydro-2,5-benzodioxocin-1,6-dione
- 4196-98-9
- QCN54UB6V4
-
- Inchi: 1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2
- InChI Key: SENMPMXZMGNQAG-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2C(=O)OCC1)=O
Computed Properties
- Exact Mass: 192.04224
- Monoisotopic Mass: 192.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
ethylene phthalate Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
4196-98-9 (ethylene phthalate) Related Products
- 2528-16-7(Monobenzyl phthalate)
- 87-41-2(Phthalide)
- 4122-56-9(Methyl 2-formylbenzoate)
- 87-24-1(Ethyl 2-methylbenzoate)
- 89-71-4(Methyl o-toluate)
- 2282-84-0(Methyl 2,4,6-trimethylbenzoate)
- 4792-30-7(4-Methylisobenzofuran-1,3-dione)
- 117-82-8(Bis(2-methoxyethyl) phthalate)
- 552-30-7(Trimellitic Anhydride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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